molecular formula C52H81NO13 B1142056 (1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1-hydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone CAS No. 159351-88-9

(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1-hydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

Cat. No.: B1142056
CAS No.: 159351-88-9
M. Wt: 928.2 g/mol
InChI Key: TXZXMCLTSBPVQD-JQEUAWNDSA-N
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Description

The compound “(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1-hydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone” is a highly complex organic molecule. Compounds of this nature often exhibit unique chemical properties and biological activities, making them of significant interest in various fields of scientific research.

Scientific Research Applications

Chemistry

    Synthesis of complex natural products: The compound could serve as a key intermediate in the synthesis of natural products with similar structures.

    Study of reaction mechanisms: Understanding how the compound reacts under various conditions can provide insights into reaction mechanisms.

Biology

    Biological activity studies: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.

    Enzyme interactions: Studying how the compound interacts with enzymes can reveal its potential as an enzyme inhibitor or activator.

Medicine

    Drug development: The compound could be a lead compound for the development of new pharmaceuticals.

    Therapeutic applications: Potential use in treating diseases based on its biological activities.

Industry

    Material science: The compound could be used in the development of new materials with unique properties.

    Agriculture: Potential use as a pesticide or herbicide based on its biological activities.

Mechanism of Action

Target of Action

The primary target of 28-O-Methyl-rapamycin is the mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine protein kinase that plays a crucial role in regulating cell growth, proliferation, and survival . It is the catalytic subunit of two structurally distinct complexes, mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) .

Mode of Action

28-O-Methyl-rapamycin, like its parent compound rapamycin, inhibits mTOR by binding to its intracellular receptor, FK506-binding protein 12 (FKBP12) . The FKBP12-rapamycin complex interacts directly with the FKBP12-rapamycin-binding (FRB) domain of mTOR, leading to the inhibition of mTOR’s kinase activity . This interaction results in the suppression of mTOR signaling, thereby affecting various cellular processes controlled by mTOR .

Biochemical Pathways

The inhibition of mTOR by 28-O-Methyl-rapamycin affects several biochemical pathways. mTOR is a key regulator of different pathways, including protein synthesis, ribosome biogenesis, autophagy, and metabolism . By inhibiting mTOR, 28-O-Methyl-rapamycin can modulate these pathways, leading to changes in cell growth and proliferation .

Pharmacokinetics

For instance, in a study involving dogs, rapamycin was administered intramuscularly, and whole blood pharmacokinetic sampling was performed for 48 hours

Result of Action

The molecular and cellular effects of 28-O-Methyl-rapamycin’s action are primarily due to the inhibition of mTOR. This can lead to a decrease in protein synthesis and cell proliferation, and an increase in autophagy . These effects can have therapeutic potentials, including immunosuppressive, antifungal, antitumor, neuroprotective/neuroregenerative, and lifespan extension activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure selective reactions. Common synthetic routes may involve:

    Stepwise construction of the core structure: This could involve cyclization reactions, aldol condensations, or Michael additions.

    Functional group modifications: Introduction of hydroxyl, methoxy, and other functional groups through selective reactions.

    Stereoselective synthesis: Ensuring the correct stereochemistry at each chiral center using chiral catalysts or auxiliaries.

Industrial Production Methods

Industrial production of such compounds, if feasible, would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include:

    Use of flow chemistry: To improve reaction efficiency and scalability.

    Catalyst optimization: To enhance reaction rates and selectivity.

    Purification techniques: Such as chromatography or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reducing agents: Such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane derivatives: Compounds with similar cyclohexane structures and functional groups.

    Methoxy-substituted compounds: Compounds with methoxy groups that exhibit similar chemical properties.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties not found in similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 28-O-Methyl-rapamycin involves the introduction of a methyl group at the 28th position of the rapamycin molecule. This can be achieved through a series of chemical reactions that involve protection, deprotection, and substitution steps.", "Starting Materials": [ "Rapamycin", "Methanol", "Sodium hydride", "Methyl iodide", "Methanesulfonic acid", "Acetic anhydride", "Pyridine", "Chlorotrimethylsilane", "Triethylamine", "Tetrahydrofuran", "Methanol", "Water" ], "Reaction": [ "Protection of the hydroxyl group at position 28 using methanesulfonic acid and acetic anhydride", "Deprotection of the hydroxyl group at position 31 using sodium hydride in methanol", "Substitution of the deprotected hydroxyl group at position 28 with a methyl group using methyl iodide and pyridine", "Protection of the hydroxyl group at position 11 using chlorotrimethylsilane and triethylamine", "Deprotection of the hydroxyl group at position 42 using sodium hydride in tetrahydrofuran", "Final deprotection of the hydroxyl groups at positions 13, 15, 23, and 37 using sodium hydride in methanol and water" ] }

CAS No.

159351-88-9

Molecular Formula

C52H81NO13

Molecular Weight

928.2 g/mol

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1-hydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

InChI

InChI=1S/C52H81NO13/c1-31-17-13-12-14-18-32(2)43(61-8)29-39-22-20-37(7)52(60,66-39)49(57)50(58)53-24-16-15-19-40(53)51(59)65-44(34(4)27-38-21-23-41(54)45(28-38)62-9)30-42(55)33(3)26-36(6)47(63-10)48(64-11)46(56)35(5)25-31/h12-14,17-18,26,31,33-35,37-41,43-45,47-48,54,60H,15-16,19-25,27-30H2,1-11H3/b14-12+,17-13+,32-18+,36-26+/t31-,33-,34-,35-,37-,38+,39+,40+,41-,43+,44+,45-,47-,48+,52-/m1/s1

InChI Key

TXZXMCLTSBPVQD-JQEUAWNDSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)OC)OC)C)C)/C)OC

SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)OC)OC)C)C)C)OC

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)OC)OC)C)C)C)OC

Synonyms

23,27-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclohentriacontine Rapamycin Deriv.; 

Origin of Product

United States

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